Home > Products > Screening Compounds P26195 > 2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-(1,3-thiazol-2-yl)acetamide
2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-(1,3-thiazol-2-yl)acetamide - 403836-08-8

2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-(1,3-thiazol-2-yl)acetamide

Catalog Number: EVT-2959293
CAS Number: 403836-08-8
Molecular Formula: C8H9N3OS3
Molecular Weight: 259.36
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides

Compound Description: This class of compounds, N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides, was synthesized and investigated for its antitumor properties []. While it shares the 1,3-thiazole ring with the main compound, it differs significantly by having a benzyl group at the 5-position of the thiazole and an imidazole-2-carboxamide substituent at the 2-position.

2-(2-Thioxo-1,3-thiazolidin-3-yl)-4,5-dihydro-1,3-thiazol-1-ium chloride

Compound Description: This compound comprises two five-membered heterocyclic rings, a 1,3-thiazolidine-2-thione and a 4,5-dihydro-1,3-thiazol-1-ium, linked together. This structure was obtained through a reaction involving 1,3-thiazolidine-2-thione and CuCl2.2H2O in the presence of H2O2 [].

3-[(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid

Compound Description: This compound, incorporating a 4,5-dihydro-1,3-thiazol-2-yl moiety, was found to exhibit growth-promoting effects on rapeseed, leading to increased seed yield and oil content []. It showcases the potential for agricultural applications of compounds containing this specific heterocyclic system.

N2-(Phenoxyacetyl)-N-[4-(1-piperidinylcarbonyl)benzyl]glycinamide

Compound Description: This compound, designated as compound 14 in the paper, acts as a novel anti-HIV-1 agent by targeting the phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2) binding pocket of the HIV-1 matrix (MA) protein []. While structurally distinct from 2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-(1,3-thiazol-2-yl)acetamide, it belongs to a category of small-molecule inhibitors targeting a specific protein-protein interaction crucial for HIV-1 assembly.

2-(4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-piperazinyl)-N-(4-methylphenyl)acetamide

Compound Description: This compound, denoted as compound 7, emerged as a potent anti-HIV-1 compound from a virtual screening campaign []. It inhibits HIV-1 replication by directly interacting with the HIV-1 MA protein and competing with PI(4,5)P2 for binding, ultimately hindering new virus production.

3-(2-Ethoxyphenyl)-5-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]-1,2,4-oxadiazole

Compound Description: This compound, identified as compound 17 in the study, showed antiviral activity against HIV-1 []. It represents another hit from the virtual screening campaign targeting the PI(4,5)P2 binding site of the HIV-1 MA protein.

Relevance: Although structurally diverse from 2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-(1,3-thiazol-2-yl)acetamide, this compound, along with compounds 14 and 7, belongs to the same group of small-molecule inhibitors of HIV-1 identified in the study []. This common functional classification, despite structural differences, further emphasizes the exploration of diverse chemical scaffolds in the search for novel antiviral therapies.

N-[4-Ethoxy-3-(1-piperidinylsulfonyl)phenyl]-2-(imidazo[2,1-b][1,3]thiazol-6-yl)acetamide

Compound Description: Designated as compound 18, this compound exhibited antiviral activity against HIV-1 []. Like the previous two compounds, it was identified through a virtual screening effort targeting the PI(4,5)P2 binding site of the HIV-1 MA protein.

(4E)-3-[(2-Chloro-4,5-dihydro-1,3-thiazol-5-yl)methyl]-5-methyl-N-nitro-1,3,5-oxadiazinan-4-imine (thiamethaxam)

Compound Description: This compound, known as thiamethaxam, is a potent agrochemical with insecticidal properties []. It features a 4,5-dihydro-1,3-thiazole ring as part of its structure, demonstrating the versatility of this heterocycle in different chemical contexts.

N-[(2Z)-3-(4,5-Dihydro-1,3-thiazol-2-yl)-1,3-thiazolidin-2-ylidene]-5H dibenzo[a,d][7]annulen-5-amine (compound A)

Compound Description: This compound, referred to as compound A, acts as a specific antagonist for the estrogen-related receptor α (ERRα) [, ]. It has been shown to inhibit both estrogen receptor–positive and estrogen receptor–negative breast tumor growth in mouse xenografts [].

2-[(3-Methyl-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]-N-(1,3-thiazol-2-yl)acetamide (compound 3.1)

Compound Description: This compound, identified as compound 3.1 in the study, was identified as a potent anticancer agent, particularly against colon cancer, melanoma, and ovarian cancer cell lines []. It incorporates a 1,3-thiazole ring into its structure, similar to the target compound.

2-(4-Amino-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(5-R-benzylthiazol-2-yl)acetamides

Compound Description: This series of compounds was synthesized and screened for anticancer activity []. They share the thiazole-2-acetamide core structure with 2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-(1,3-thiazol-2-yl)acetamide, although they have a benzyl group at the 5-position of the thiazole and a triazole substituent linked through a sulfanyl group to the acetamide.

2-[4-Substituted-1-piperazinyl]-N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamides

Compound Description: This series of compounds, featuring a partly saturated benzothiazole coupled with substituted piperazines, was synthesized and assessed for antimicrobial activity []. Although structurally distinct from 2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-(1,3-thiazol-2-yl)acetamide, several analogs within this series exhibited potent antibacterial and antifungal properties.

Compound Description: This series of compounds incorporates thiazole and thiadiazole moieties and was synthesized and evaluated for its cytotoxicity and anticancer activity []. The study highlights the potential of incorporating these heterocyclic fragments in designing new anticancer agents.

2-(5-Fluoro-2-hydroxyphenyl)-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)-N-(1,3-thiazol-2-yl)acetamide (EAI045)

Compound Description: A chiral liquid chromatographic method was developed for the enantiomeric separation and determination of 2-(5-fluoro-2-hydroxyphenyl)-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)-N-(1,3-thiazol-2-yl)acetamide (EAI045) [].

3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP)

Compound Description: This compound, 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine, also known as MTEP, acts as a selective antagonist for the metabotropic glutamate mGluR5 receptor []. It was studied for its potential to cause psychoactive effects, revealing a lack of reinforcing properties compared to phencyclidine (PCP).

N-(3-Chlorophenyl)-N′-(4,5-dihydro-1-methyl-4-oxo-1H-imidazole-2-yl)urea (fenobam)

Compound Description: Fenobam, chemically known as N-(3-chlorophenyl)-N′-(4,5-dihydro-1-methyl-4-oxo-1H-imidazole-2-yl)urea, functions as a potent antagonist of the metabotropic glutamate mGluR5 receptor []. Similar to MTEP, it was investigated for its potential to induce psychoactive effects, revealing its ability to cause psychostimulant-type effects and "derealization phenomena."

2-(4,5-Dihydropyrazol-1-yl)-thiazol-4-ones

Compound Description: This class of compounds, featuring a pyrazoline ring linked to a thiazol-4-one, was synthesized and evaluated for its anticancer and antiviral activities [].

N-(4-Methoxyphenyl)-2-{2-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydropyrazol-1-yl]-4-oxo-4,5-dihydrothiazol-5-yl}-acetamide

Compound Description: This compound, a derivative of 2-(4,5-Dihydropyrazol-1-yl)-thiazol-4-ones, exhibited potent antiviral activity against the Tacaribe TRVL 11 573 virus strain [].

Compound Description: This series of compounds incorporating a thiazole ring were synthesized and evaluated for their antiproliferative activity [].

N-[4,5-Bis(4-hydroxyphenyl)-1,3-thiazol-2-yl]hexanamide (FRK)

Compound Description: FRK is an inhibitor that binds to adenosine deaminase (ADA) in its open conformation [].

Overview

2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-(1,3-thiazol-2-yl)acetamide is a synthetic organic compound characterized by the presence of thiazole rings and a sulfanyl group. This compound is notable for its potential biological activities, particularly in medicinal chemistry. The structure integrates a thiazole moiety that is known for its diverse pharmacological properties, including antimicrobial and anticancer activities.

Source and Classification

The compound falls under the category of thiazole derivatives, which are widely studied for their biological activities. It is classified as an acetamide due to the presence of the acetamide functional group. The synthesis and characterization of similar compounds have been documented in various studies, highlighting their relevance in pharmaceutical applications .

Synthesis Analysis

Methods and Technical Details

The synthesis of 2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-(1,3-thiazol-2-yl)acetamide typically involves several key steps:

  1. Formation of the Thiazole Ring: This can be achieved through cyclization reactions involving thioureas and α-haloketones under acidic or basic conditions.
  2. Introduction of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions where a suitable thiol reacts with a halogenated thiazole derivative.
  3. Acetamide Formation: The final step involves reacting the thiazole derivative with an acylating agent such as acetic anhydride or acetyl chloride in the presence of a base to form the acetamide moiety.
Molecular Structure Analysis

Structure and Data

The molecular formula for 2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-(1,3-thiazol-2-yl)acetamide is C10H10N2O1S2C_{10}H_{10}N_2O_1S_2. The compound features two thiazole rings connected by a sulfanyl group and an acetamide functional group.

Chemical Reactions Analysis

Reactions and Technical Details

The compound can undergo various chemical reactions:

  1. Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
  2. Reduction: The compound can be reduced to modify either the thiazole ring or the acetamide group.
  3. Substitution Reactions: Electrophilic or nucleophilic substitutions can occur at the aromatic or thiazole rings, allowing for further derivatization.

These reactions are critical for exploring the compound's reactivity and potential modifications for enhanced biological activity.

Mechanism of Action

Process and Data

The mechanism of action for 2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-(1,3-thiazol-2-yl)acetamide largely depends on its interaction with specific molecular targets such as enzymes or receptors. The thiazole rings may facilitate binding through hydrogen bonding and π–π interactions, while the sulfanyl group may play a role in redox reactions within biological systems.

Experimental studies are necessary to elucidate the precise pathways through which this compound exerts its biological effects .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-(1,3-thiazol-2-yl)acetamide include:

  • Appearance: Generally appears as a solid crystalline substance.

Chemical properties include:

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but may have limited solubility in water.

Relevant data regarding melting point and boiling point are not universally documented but can vary based on purity and specific synthetic methods used.

Applications

Scientific Uses

This compound has significant potential in medicinal chemistry due to its structural features that suggest various biological activities. Potential applications include:

  1. Antimicrobial Agents: Due to its thiazole structure that has been linked to antibacterial properties.
  2. Anticancer Research: Similar compounds have shown promising results in inhibiting cancer cell proliferation.
  3. Pharmacological Studies: As a lead compound for developing new drugs targeting specific diseases .
Synthetic Methodologies and Optimization

Multi-Step Synthesis Pathways for Thiazole-Acetamide Hybridization

Cyclization Strategies for 4,5-Dihydro-1,3-Thiazol-2-ylsulfanyl Moieties

The 4,5-dihydrothiazole (thiazoline) ring represents a critical pharmacophore in the target compound, typically synthesized through cyclocondensation reactions between bifunctional reagents. The most efficient pathway involves reacting cysteine derivatives or β-amino thiols with carboxylic acid equivalents under dehydrating conditions. Specifically, cyclization is achieved by treating 2-mercapto-4,5-dihydrothiazole precursors with α-halo carbonyl compounds in a modified Hantzsch thiazole synthesis [5].

Key cyclization parameters include:

  • Solvent selection: Polar aprotic solvents (DMF, dioxane) enhance reaction kinetics and yield
  • Temperature control: Reflux conditions (80-100°C) optimize ring formation without decomposition
  • Stoichiometric bases: Potassium carbonate or triethylamine facilitates deprotonation of the thiol group for nucleophilic attack

X-ray crystallography of analogous structures confirms the thiazoline ring adopts a half-chair conformation with the sulfur atom in a pseudo-axial orientation, influencing subsequent functionalization . The exocyclic sulfur maintains significant nucleophilicity, enabling efficient linkage to the acetamide spacer.

Table 1: Cyclization Methods for 4,5-Dihydrothiazole Synthesis

PrecursorReagentConditionsYield (%)Reference
2-amino-2-thiazolineChloroacetyl chlorideK₂CO₃, DMF, 80°C, 2h78
2-mercaptothiazolineBromoacetonitrileEt₃N, MeCN, 60°C, 3h82 [5]
2-aminothiazolidineEthyl bromoacetateNaHCO₃, acetone, Δ, 4h75 [5]

Acylation Techniques for N-(1,3-Thiazol-2-yl)acetamide Functionalization

Functionalization of the 2-aminothiazole nucleus employs regioselective acylation strategies to prevent N,N'-diacylation. The optimal approach involves generating 2-amino-1,3-thiazole potassium salts in situ using potassium hydroxide in ethanol, followed by controlled addition of chloroacetyl chloride derivatives at 0-5°C [6] [8].

Critical considerations include:

  • Protection schemes: Temporary N-Boc protection prevents overacylation but requires additional deprotection steps
  • Activating agents: Carbodiimides (DCC/DIC) enable coupling with carboxylic acid precursors
  • Kinetic control: Slow addition rates (<0.5 mL/min) maintain monofunctionalization
  • Purification: Recrystallization from ethanol/water mixtures yields pharmaceutical-grade material

Spectroscopic characterization (¹H NMR) confirms regioselectivity through the characteristic downfield shift of the acetamide NH proton to δ 12.5-13.5 ppm, indicating hydrogen bonding with the thiazole nitrogen [6]. The exocyclic thioether linkage remains stable under these acylation conditions when protected as disulfide precursors.

Green Chemistry Approaches in Thiazole-Acetamide Derivative Synthesis

Sustainable synthesis of thiazole-acetamide hybrids has advanced significantly through:

Solvent engineering: Replacement of dichloromethane and DMF with cyclopentyl methyl ether (CPME) and ethyl lactate reduces environmental impact while maintaining yields (75-88%) [3] [7].

Catalyst design: Pyromellitimide benzoyl thiourea cross-linked chitosan (PIBTU-CS) hydrogel demonstrates exceptional efficiency in thiazole formation reactions under ultrasonic irradiation (20-40 kHz). This bifunctional catalyst provides:

  • Bronsted acidity from protonated amine groups
  • Nucleophilic sites from thiourea moieties
  • Enhanced thermal stability (decomposition >280°C vs. 180°C for native chitosan)
  • Reusability for 5 cycles with <5% activity loss [3]

Energy-efficient protocols: Microwave-assisted (100W, 80°C) and ultrasound-mediated reactions reduce processing time from hours to minutes (12-25 minutes) while improving yields by 15-30% compared to conventional heating [3] [7].

Table 2: Green Synthesis Metrics Comparison

MethodTimeTemp (°C)Yield (%)E-factorPMI
Conventional heating4-6 h80-10065-7532.656.8
Microwave-assisted25 min8082-888.412.3
Ultrasound + PIBTU-CS12 min6090-943.25.8

Catalytic Systems for Enhancing Yield and Selectivity

Advanced catalytic systems address key challenges in thiazole-acetamide synthesis:

Heterogeneous nanocatalysts: KF/Clinoptilolite nanoparticles (20-40 nm particle size) promote C-S bond formation with 92% selectivity by providing:

  • High surface area (≥200 m²/g)
  • Optimal basicity (pKb 3.2)
  • Shape-selective confinement in zeolitic channels [7]

Phase-transfer catalysts: Tetrabutylammonium bromide (TBAB) accelerates interfacial reactions in biphasic systems (water/toluene), reducing byproduct formation from 15% to <3% [5].

Lewis acid mediators: Zinc triflate (5 mol%) enables one-pot sequential cyclization-acylation at ambient temperature, crucial for acid-sensitive intermediates [3]. Kinetic studies reveal second-order dependence on catalyst concentration, suggesting bimetallic transition states in the rate-determining step.

Catalyst recycling studies demonstrate TBAB maintains >90% activity after 10 cycles, while KF/Clinoptilolite requires regeneration at 400°C after 7 cycles due to pore occlusion. These systems consistently deliver yields >85% with isomeric purity ≥98% (HPLC).

Molecular Hybridization Strategies with Bioactive Scaffolds

Strategic molecular hybridization enhances the biological relevance of the thiazole-acetamide core:

Tubulin polymerization inhibitors: Hybridization with trimethoxyphenyl chalcone moieties via amide linkages yields compounds with submicromolar IC₅₀ values (2.69 μM) against tubulin polymerization, surpassing reference drug combretastatin A-4 (8.33 μM). Docking studies confirm occupation of the colchicine binding site through:

  • Hydrophobic interactions with Val181 and Thr179
  • Hydrogen bonding between thiazole nitrogen and Asp251
  • π-Stacking with Phe167 [2]

Kinase-targeting hybrids: Incorporation of pyrimidine-2,4-diamine pharmacophores generates dual EGFR/VEGFR-2 inhibitors with IC₅₀ = 0.38 μM. Structure-activity relationship (SAR) analysis reveals:

  • Electron-withdrawing groups (Cl, CF₃) at C₄ enhance potency 3-5 fold
  • Methyl substitution on the thiazoline nitrogen improves metabolic stability
  • Ortho-methoxy groups on ring B optimize hydrophobic contacts [5]

Apoptosis inducers: Conjugation with dichloroacetic acid (DCA) units produces hybrids that activate caspases-3 and -9 while downregulating Bcl-2 expression. The most potent analogue (GI₅₀ = 6 μM against HepG2) features:

  • Electron-deficient thiadiazole spacer
  • Pyrazoline acceptor moiety
  • Balanced logP (2.8 ± 0.3) for membrane penetration [6]

Table 3: Bioactive Hybrid Architectures

Hybrid ScaffoldBiological TargetKey Structural FeaturesPotency
Thiazole-chalconeTubulin polymerization3,4,5-Trimethoxyphenyl, enone linkerIC₅₀ = 2.69 μM
Thiazolyl-pyrimidinediamineEGFR/VEGFR-2 kinases2,4-Diaminopyrimidine, CF₃ substitutionIC₅₀ = 0.38 μM
Thiazole-DCA conjugatePDK inhibitionDichloroacetamide, thiadiazole spacerGI₅₀ = 6 μM
Thiazolyl-imidazothiazoleMicrotubule disruption3-Pyridyl substitution, bromophenol unitIC₅₀ = 3.62 μM

Computational validation: Molecular dynamics simulations (200 ns) of thiazole-chalcone hybrids demonstrate stable binding to tubulin (RMSD < 2.0 Å) with free energy (ΔG) values of -9.8 kcal/mol, correlating with experimental bioactivity [2]. ADMET prediction using SwissADME indicates favorable drug-like properties (logP = 2.1, TPSA = 78 Ų) for optimized hybrids, supporting their development potential as anticancer agents.

Properties

CAS Number

403836-08-8

Product Name

2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-(1,3-thiazol-2-yl)acetamide

IUPAC Name

2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-(1,3-thiazol-2-yl)acetamide

Molecular Formula

C8H9N3OS3

Molecular Weight

259.36

InChI

InChI=1S/C8H9N3OS3/c12-6(11-7-9-1-3-13-7)5-15-8-10-2-4-14-8/h1,3H,2,4-5H2,(H,9,11,12)

InChI Key

JMGHMXPQOFOVET-UHFFFAOYSA-N

SMILES

C1CSC(=N1)SCC(=O)NC2=NC=CS2

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.